molecular formula C15H25NO3 B2987882 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide CAS No. 899962-86-8

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide

Cat. No. B2987882
CAS RN: 899962-86-8
M. Wt: 267.369
InChI Key: SYNNKBFDZCSJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, medicinal chemistry, and neuroscience. This compound is known for its unique structure and properties that make it an attractive target for researchers.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide is not fully understood. However, it is believed to exert its effects by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. It has been suggested that this compound may act as a positive allosteric modulator of the GABA-A receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting its potential use as an analgesic. Additionally, this compound has been found to exhibit anticonvulsant activity, indicating its potential use in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide in lab experiments is its unique structure and properties. This compound exhibits a range of biological activities, making it a versatile tool for researchers. However, one of the limitations of using this compound is its relatively complex synthesis, which may limit its widespread use in research.

Future Directions

There are several future directions for research on N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide. One potential area of focus is its potential use in the treatment of neurological disorders, such as epilepsy and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other receptors in the brain. Finally, the development of more efficient and cost-effective synthesis methods may facilitate the widespread use of this compound in research.

Synthesis Methods

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide can be achieved through a series of chemical reactions. One of the most common methods involves the reaction of cyclohexanecarboxylic acid with 1,4-dioxaspiro[4.4]nonan-2-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, this compound has been found to interact with various receptors in the central nervous system, including the GABA-A receptor and the NMDA receptor.

properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c17-14(12-6-2-1-3-7-12)16-10-13-11-18-15(19-13)8-4-5-9-15/h12-13H,1-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNNKBFDZCSJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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